9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Descripción
Propiedades
IUPAC Name |
9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13(2)12-25-18(26)16-17(22(3)20(25)27)21-19-23(10-7-11-24(16)19)14-8-5-6-9-15(14)28-4/h5-6,8-9H,1,7,10-12H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUZJQMSRSDNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4OC)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including its antitumor effects, enzyme inhibition capabilities, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure includes a purine core modified with a methoxyphenyl group and an isopropenyl side chain, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological effects.
Antitumor Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor properties. For instance, compounds similar to 9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (lung) | 0.440 ± 0.039 | EGFR inhibition |
| Compound B | H1975 (lung) | 0.297 ± 0.024 | EGFR L858R/T790M inhibition |
| Compound C | KB (cervical) | >50 | Folate receptor α inhibition |
These results suggest that the compound may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition. It has been hypothesized that modifications in the purine structure can enhance binding affinity to target enzymes such as:
- AICARFTase : Involved in purine biosynthesis.
- GARFTase : Plays a role in nucleotide metabolism.
Inhibition studies have shown that similar compounds can lead to ATP pool depletion in cancer cells, indicating their potential as dual inhibitors .
Case Studies
- Study on EGFR Inhibition : A study evaluated the inhibitory effects of various pyrimidine derivatives on the epidermal growth factor receptor (EGFR). The results demonstrated that certain modifications significantly enhanced inhibitory activity against resistant cancer cell lines .
- Antifolate Mechanism : Another research highlighted the antifolate properties of pyrimidine derivatives, where specific compounds induced apoptosis in folate receptor-expressing cells through targeted metabolic pathways .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
Answer:
The synthesis requires precise control of reaction conditions, including:
- Temperature : Maintaining optimal ranges (e.g., 60–80°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) or bases (e.g., K₂CO₃) to facilitate coupling or cyclization steps .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential for isolating the pure product .
Yield optimization often involves iterative adjustments to these parameters and real-time monitoring via TLC .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : Resolves 3D conformation, particularly dihedral angles between aromatic rings, critical for understanding electronic properties .
Advanced: How do reaction mechanisms differ for oxidation and reduction pathways involving this compound?
Answer:
- Oxidation : Using agents like KMnO₄ selectively targets allyl or methoxy groups, forming ketones or carboxylic acids. Reaction conditions (pH, solvent) must avoid over-oxidation of the purino-pyrimidine core .
- Reduction : LiAlH₄ or NaBH₄ reduces unsaturated bonds (e.g., prop-2-enyl group) to alkanes, but may require protecting groups for sensitive moieties (e.g., methoxyphenyl) .
Mechanistic studies should pair kinetic monitoring (UV-Vis) with computational DFT calculations to map transition states .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of analogs?
Answer:
Contradictions often arise from substituent variations. Methodological approaches include:
- Systematic substitution : Compare analogs with modified groups (e.g., replacing methoxy with chloro or methyl) to isolate functional contributions .
- Binding assays : Fluorescence polarization or SPR to quantify interactions with targets (e.g., enzymes, receptors) .
- Statistical modeling : Multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity trends .
For example, methoxy groups may enhance solubility but reduce binding affinity compared to halogens .
Advanced: What experimental design principles apply to studying this compound’s interactions with biological targets?
Answer:
- Target selection : Prioritize proteins with structural homology to known purino-pyrimidine binders (e.g., adenosine receptors) .
- Assay conditions : Use physiological pH (7.4) and simulate membrane permeability with artificial lipid bilayers .
- Controls : Include positive (e.g., theophylline) and negative (solvent-only) controls to validate specificity .
- Dose-response curves : IC₅₀/EC₅₀ determination via nonlinear regression (GraphPad Prism) .
Advanced: How can researchers address discrepancies in crystallographic data versus computational docking predictions?
Answer:
- Data validation : Cross-check crystallographic results (e.g., Cambridge Structural Database) with molecular dynamics (MD) simulations to assess conformational flexibility .
- Docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better match experimental conditions .
- Free-energy calculations : Use MM-PBSA/GBSA to refine binding affinity predictions .
Discrepancies often highlight dynamic interactions (e.g., allosteric effects) not captured in static models .
Advanced: What strategies are recommended for scaling up synthesis while maintaining reproducibility?
Answer:
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
- Continuous flow chemistry : Reduces batch variability and improves heat/mass transfer for exothermic steps .
- Quality-by-design (QbD) : Use DOE (design of experiments) to identify critical quality attributes (CQAs) like particle size and polymorphism .
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